molecular formula C9H19NO3 B1475598 1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 1597783-64-6

1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1475598
CAS RN: 1597783-64-6
M. Wt: 189.25 g/mol
InChI Key: IEIHFMBFLMJSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol (DMEAMC) is an organic compound that has been used in many scientific research studies. It is a cyclic ether compound, meaning it consists of one or more rings of atoms, which are connected by single or multiple bonds. DMEAMC has been used in a variety of applications, such as in synthesizing new compounds, as a reagent in organic chemistry, and as a substrate in enzymatic reactions. In addition, DMEAMC has been found to have a number of biochemical and physiological effects on the human body.

Scientific Research Applications

Pharmaceutical Testing

This compound is used in pharmaceutical testing as a high-quality reference standard. It ensures the accuracy of analytical results in the development and testing of therapeutic agents .

Organic Synthesis Research

In organic chemistry, this molecule may serve as a building block for the synthesis of more complex molecules. Its unique structure could be pivotal in the study of ring strain and its effects on reactivity .

Chemical Education

As an example of a cyclobutanol derivative, it can be used to teach advanced organic chemistry concepts, such as the nuances of dehydration reactions and ring strain considerations .

Computational Chemistry

The molecule can be used in computational studies to predict the behavior of similar compounds and to understand the thermodynamics of reactions involving cyclobutanol derivatives .

Environmental Chemistry

The compound could be studied for its environmental stability and degradation products, which is crucial for assessing its impact if used in agricultural or industrial applications.

Each of these fields offers a unique perspective on the applications of “1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol”, showcasing the compound’s versatility and potential in scientific research. The information provided is based on the structural analysis and potential reactivity of the compound, as detailed references to specific studies or applications beyond the dehydration reaction are not available within my current knowledge base .

Mechanism of Action

properties

IUPAC Name

1-[(2,2-dimethoxyethylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-12-8(13-2)6-10-7-9(11)4-3-5-9/h8,10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIHFMBFLMJSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1(CCC1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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